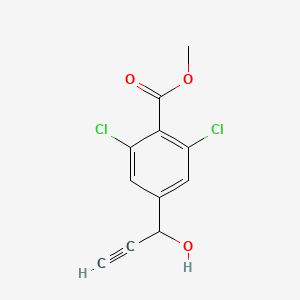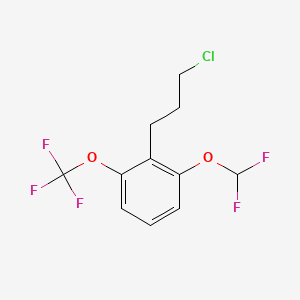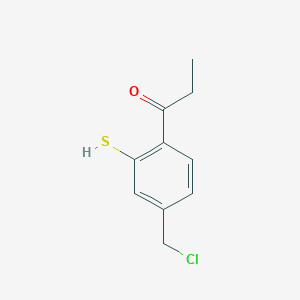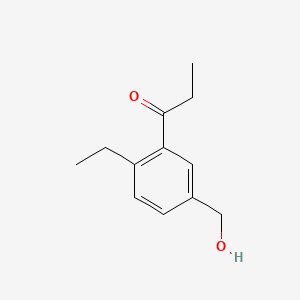
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1,2-difluoro-3-iodo-6-(fluoromethyl)benzene .
Aplicaciones Científicas De Investigación
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atoms and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various targets. The fluoromethyl group can also enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diiodo-3-fluorobenzene
- 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 1,2-Diiodo-3,5-difluorobenzene
Uniqueness
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties.
Propiedades
Fórmula molecular |
C7H4F2I2 |
|---|---|
Peso molecular |
379.91 g/mol |
Nombre IUPAC |
1-fluoro-4-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Clave InChI |
NBBYFQRRBRPHHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CF)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


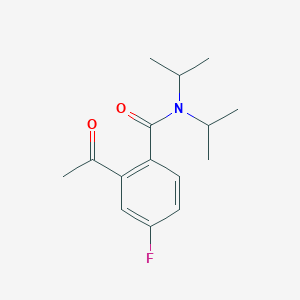
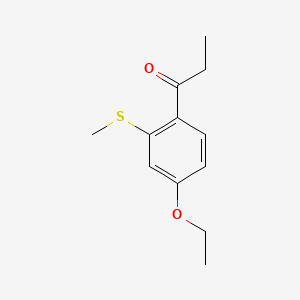

![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)




